N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-a]pyrazine core substituted with a 3,4-dimethylphenyl group at position 7, an 8-oxo moiety, and a sulfanylacetamide side chain linked to a 5-chloro-2-methoxyphenyl group. The chloro and methoxy substituents may enhance lipophilicity and binding affinity, while the sulfanyl bridge could improve metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-4-6-16(10-14(13)2)27-8-9-28-20(21(27)30)25-26-22(28)32-12-19(29)24-17-11-15(23)5-7-18(17)31-3/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHNVRMFZYARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethylphenyl group: This can be done through nucleophilic substitution or coupling reactions.
Final assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole and pyrazine compounds often demonstrate activity against various bacterial and fungal strains. For example, related triazole compounds have been tested for their efficacy against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential for further investigation into this compound's antimicrobial capabilities .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds containing triazole rings are known to interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Cardiovascular Applications
There is emerging evidence that compounds structurally related to this compound may serve as inhibitors of blood coagulation factors. Such properties could be beneficial in treating thromboembolic disorders such as myocardial infarction and stroke . The ability to modulate coagulation pathways could position this compound as a candidate for further development in cardiovascular therapeutics.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Triazolo[4,3-a]pyrazine Derivatives
- Example : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Key Differences :
- Substituents: The 4-chlorobenzylsulfanyl group replaces the 3,4-dimethylphenyl in the target compound.
- Acetamide Group: A 2,5-dimethylphenyl group is used instead of 5-chloro-2-methoxyphenyl.
- Implications :
Benzothieno-Triazolo-Pyrimidine Systems
- Example: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Key Differences:
- Core Structure: Benzothieno-triazolo-pyrimidine replaces triazolo[4,3-a]pyrazine.
- Substituents: A tetrahydrobenzothieno group introduces steric bulk. Implications:
- The pyrimidine core may alter electronic properties, affecting interactions with enzymes like dihydrofolate reductase .
Substituent Variations in Acetamide Side Chains
Chloro/Methoxy vs. Methyl Groups
- Example : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Key Differences :
- Substituents: Dichlorophenyl and phthalazinone groups replace the methoxyphenyl and triazolopyrazine systems. Implications:
- Dichlorophenyl may enhance cytotoxicity but reduce solubility compared to methoxy groups .
Triazole-Thiadiazole Hybrids
Data Table: Structural and Functional Comparison
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20ClN5O3S
- Molecular Weight : 469.94 g/mol
- CAS Number : 1223910-83-5
Biological Activity Overview
This compound exhibits a variety of biological activities that are of significant interest in pharmaceutical research. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.
- Enzyme Inhibition : The compound's structure suggests potential activity as an enzyme inhibitor. Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections respectively .
- Anticancer Potential : Given the presence of the triazole and pyrazine moieties in its structure, there is a hypothesis that this compound may exhibit anticancer properties. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets based on its structural components. For example:
- The triazole ring may facilitate interactions with DNA or RNA synthesis pathways.
- The sulfanyl group is often associated with enhancing bioactivity through improved binding affinity to protein targets.
Research Findings
Recent studies on related compounds have provided insights into the biological activities expected from this compound:
Q & A
Q. How can the triazolopyrazine core of the compound be synthesized with optimal yield?
The synthesis of the triazolopyrazine moiety can be achieved via cyclization reactions using halogenated intermediates. A general method involves refluxing 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (e.g., ethanol-DMF mixtures). Monitoring reaction progress via TLC and optimizing reaction time (4–6 hours) improves yield .
| Key Parameters | Example Conditions |
|---|---|
| Solvent | Dioxane or DMF |
| Temperature | 20–25°C (dropwise addition) |
| Purification | Recrystallization (pet-ether or ethanol-DMF) |
Q. What analytical methods are critical for characterizing the compound’s purity and structure?
- HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and sulfanyl linkage (e.g., δ 3.8–4.2 ppm for acetamide protons) .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
Q. How can researchers design preliminary biological activity assays for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Systematically modify substituents on the 3,4-dimethylphenyl and 5-chloro-2-methoxyphenyl groups. For example:
- Replace methyl groups with halogens (Cl, F) to assess electronic effects.
- Introduce bulky substituents (e.g., cyclohexyl) to probe steric hindrance. Compare IC₅₀ values in biological assays and correlate with LogP values (computational tools like Schrödinger Suite). demonstrates a 55% yield for a chlorophenyl analog with 99.8% HPLC purity, highlighting the impact of substituent choice .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR shifts)?
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify triazolopyrazine ring proton assignments.
- 2D NMR : Employ HSQC and HMBC to distinguish overlapping signals (e.g., acetamide vs. sulfanyl protons).
- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as done for related triazole derivatives in .
Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?
Apply factorial design to optimize parameters like solvent ratio (dioxane:water), catalyst loading (triethylamine), and temperature. For example, a 2³ factorial design (factors: time, temperature, reagent stoichiometry) can identify interactions affecting yield. highlights flow-chemistry approaches for continuous synthesis, reducing batch variability .
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 100°C |
| Reaction Time | 4 h | 8 h |
| Stoichiometry | 1:1 | 1:1.2 |
Q. What mechanistic insights can be gained from studying the sulfanyl group’s role in bioactivity?
- Thiol-Quenching Assays : Treat the compound with dithiothreitol (DTT) to test if bioactivity depends on disulfide bond formation.
- Molecular Dynamics : Simulate binding interactions with target proteins (e.g., cysteine proteases) to assess sulfanyl-mediated hydrogen bonding. notes enhanced activity in thiol-containing analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate Force Fields : Adjust parameters for sulfanyl-acetamide conformers in docking simulations (e.g., AMBER vs. CHARMM).
- Metabolite Screening : Check for off-target metabolism via LC-MS to identify inactive derivatives.
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions, as applied in for pyrimidinone analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
